1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole
CAS No.: 1820572-01-7
Cat. No.: VC2967790
Molecular Formula: C11H10FN5
Molecular Weight: 231.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820572-01-7 |
|---|---|
| Molecular Formula | C11H10FN5 |
| Molecular Weight | 231.23 g/mol |
| IUPAC Name | 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]pyrazole |
| Standard InChI | InChI=1S/C11H10FN5/c1-8(15-16-13)9-3-4-11(10(12)7-9)17-6-2-5-14-17/h2-8H,1H3/t8-/m1/s1 |
| Standard InChI Key | JKKNOEUNTYNZLF-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-] |
| SMILES | CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-] |
| Canonical SMILES | CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-] |
Introduction
Chemical Properties and Structure
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole (CAS: 1820572-01-7) is a heterocyclic compound featuring a pyrazole ring linked to a fluorophenyl group with an azidoethyl moiety. The compound possesses a chiral center at the azidoethyl group, specifically designated as (1R) configuration, which imparts stereospecific properties that may be crucial for potential biological activities.
Chemical Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 1820572-01-7 |
| Molecular Formula | C₁₁H₁₀FN₅ |
| Molecular Weight | 231.23 g/mol |
| IUPAC Name | 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]pyrazole |
| Standard InChI | InChI=1S/C11H10FN5/c1-8(15-16-13)9-3-4-11(10(12)7-9)17-6-2-5-14-17/h2-8H,1H3/t8-/m1/s1 |
| InChIKey | JKKNOEUNTYNZLF-MRVPVSSYSA-N |
| SMILES | CC@HN=[N+]=[N-] |
The compound features multiple functional groups including:
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A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)
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A fluorine-substituted phenyl ring
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An azide group attached to a chiral ethyl moiety
The structural arrangement gives this molecule unique physicochemical properties, including potential hydrogen bonding capability, moderate lipophilicity, and specific three-dimensional orientation due to its chiral center .
Synthesis Methods
The synthesis of 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole typically involves multiple steps, with specific attention required to maintain the stereochemical configuration at the chiral center.
Structural Characterization
Spectroscopic Analysis
Characterization of 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole would typically involve:
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¹H NMR: Would show characteristic signals for the pyrazole protons (typically at δ 7.5-8.5 ppm), aromatic protons from the fluorophenyl group, and the methyl group of the azidoethyl moiety.
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¹³C NMR: Would display signals for the pyrazole carbons, fluorophenyl carbons (with characteristic C-F coupling), and the chiral carbon attached to the azide group.
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FTIR: Would exhibit characteristic absorption bands for the azide group (approximately 2100 cm⁻¹), as well as bands corresponding to the aromatic C=C stretching and C-F stretching vibrations.
Similar pyrazole compounds have been characterized using these techniques, as seen in the literature for related structures .
Related Compounds and Comparative Analysis
Several structurally similar compounds provide context for understanding the potential properties and applications of 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole:
Structurally Related Pyrazoles
The structural variations among these compounds highlight how minor modifications can potentially lead to different applications and properties, particularly in pharmaceutical development.
Physicochemical Properties
Understanding the physicochemical properties of 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole is essential for predicting its behavior in biological systems and chemical reactions.
Solubility and Interactions
Based on studies of similar pyrazole derivatives, this compound likely exhibits:
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Moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and nitromethane
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Limited water solubility due to its aromatic and fluorinated nature
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Dipole-dipole interactions with polar solvents, as observed in related compounds
Stability Considerations
The azide functional group in this compound requires specific handling considerations:
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Azides can be thermally and shock-sensitive, particularly in compounds with low carbon-to-nitrogen ratios
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Storage is recommended in a cool, dry place to prevent degradation
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The compound would likely be stable under normal laboratory conditions but should be handled with appropriate safety precautions
Current Research Status and Future Directions
While specific research on 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole is limited in the available literature, research trends in related pyrazole compounds suggest several promising directions:
Research Opportunities
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Exploration of biological activities, particularly antimicrobial, anti-inflammatory, and anticancer properties
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Investigation of click chemistry applications for developing bioconjugates
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Study of structure-activity relationships to understand the impact of the (1R) stereochemistry on biological activity
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Development of synthetic methodologies to prepare derivatives with modified functional groups
Challenges in Research and Development
The development of applications for 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole faces several challenges:
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Maintaining stereochemical purity during synthesis and subsequent reactions
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Scalability of synthetic procedures for potential commercial applications
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Comprehensive toxicological evaluation required for pharmaceutical applications
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Optimization of reaction conditions for click chemistry applications while preserving the chiral center
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